molecular formula C2H3F3O B144302 2,2,2-Trifluoroethanol-1,1-d2 CAS No. 132248-58-9

2,2,2-Trifluoroethanol-1,1-d2

Cat. No.: B144302
CAS No.: 132248-58-9
M. Wt: 102.05 g/mol
InChI Key: RHQDFWAXVIIEBN-DICFDUPASA-N
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Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethanol-1,1-d2 plays a significant role in biochemical reactions, particularly as a solvent and stabilizer. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and other non-covalent interactions. For instance, it forms complexes with Lewis bases such as tetrahydrofuran and pyridine . These interactions can stabilize the structure of proteins and nucleic acids, making this compound a valuable tool in structural biology.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to competitively inhibit alcohol dehydrogenase , an enzyme involved in the metabolism of alcohols. This inhibition can lead to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrogen bonds with biomolecules, leading to changes in their structure and function. Additionally, it can inhibit or activate enzymes by binding to their active sites. For example, this compound inhibits alcohol dehydrogenase by competing with its natural substrate . This inhibition can result in altered metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein synthesis. These effects are often studied in in vitro and in vivo models to understand the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild stabilizer of proteins and nucleic acids. At high doses, it can be toxic and cause adverse effects, such as liver damage and changes in blood cell counts . These threshold effects are important for determining safe and effective dosages for research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P-450 enzymes, which convert it to trifluoroacetic acid . This metabolite can accumulate in the serum and has been associated with toxicity. The metabolism of this compound can be influenced by various factors, including the presence of metabolic inhibitors and inducers.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature. Additionally, it may interact with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of this compound can affect its activity and function in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s ability to form hydrogen bonds and interact with proteins and nucleic acids can direct it to specific organelles, where it can exert its effects on cellular function.

Properties

IUPAC Name

1,1-dideuterio-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQDFWAXVIIEBN-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482675
Record name 2,2,2-Trifluoroethanol-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132248-58-9
Record name 2,2,2-Trifluoroethanol-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethanol-1,1-d2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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